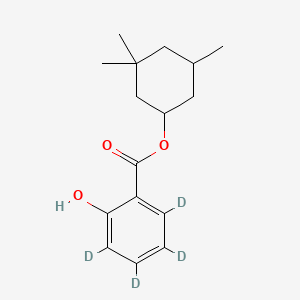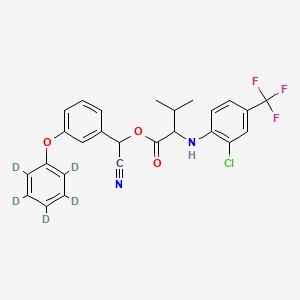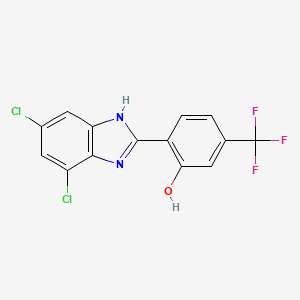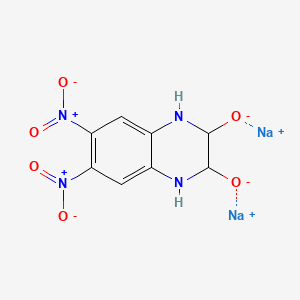
DNQX (disodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNQX (disodium salt), also known as 6,7-dinitroquinoxaline-2,3-dione disodium salt, is a selective and competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. These receptors are crucial for synaptic transmission in the central nervous system. DNQX (disodium salt) is widely used in neurophysiological research to study the properties of ion channels and their roles in various neurological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DNQX (disodium salt) typically involves the nitration of quinoxaline derivatives. The process begins with the formation of quinoxaline-2,3-dione, which is then subjected to nitration using nitric acid and sulfuric acid under controlled conditions to yield 6,7-dinitroquinoxaline-2,3-dione. The final step involves the conversion of this compound to its disodium salt form by neutralizing it with sodium hydroxide .
Industrial Production Methods: Industrial production of DNQX (disodium salt) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions: DNQX (disodium salt) primarily undergoes substitution reactions due to the presence of nitro groups on the quinoxaline ring. These reactions can be facilitated by nucleophiles under basic conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Neutralization: Sodium hydroxide.
Major Products Formed: The major product formed from the nitration of quinoxaline-2,3-dione is 6,7-dinitroquinoxaline-2,3-dione, which is then converted to its disodium salt form .
Aplicaciones Científicas De Investigación
DNQX (disodium salt) has a wide range of applications in scientific research:
Neurophysiology: Used to study the role of AMPA and kainate receptors in synaptic transmission and plasticity.
Pharmacology: Employed in the development of drugs targeting glutamate receptors for neurological disorders.
Toxicology: Investigates the neurotoxic effects of excessive glutamate receptor activation.
Behavioral Studies: Examines the effects of receptor antagonism on animal behavior, particularly in models of addiction and sensitization
Mecanismo De Acción
DNQX (disodium salt) exerts its effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors. This inhibition prevents the activation of these receptors, thereby reducing excitatory synaptic transmission. The compound’s action is specific to neurons and does not affect surrounding glial cells. DNQX (disodium salt) also displays pro-oxidant activity, contributing to its neuroleptic properties .
Comparación Con Compuestos Similares
CNQX (disodium salt): Another competitive antagonist of AMPA and kainate receptors, but with different potency and selectivity.
NBQX (disodium salt): A more potent and selective antagonist for AMPA receptors compared to DNQX (disodium salt).
GYKI 52466: A non-competitive antagonist of AMPA receptors, differing in its mechanism of action
Uniqueness of DNQX (disodium salt): DNQX (disodium salt) is unique due to its dual antagonistic action on both AMPA and kainate receptors, making it a valuable tool in neurophysiological research. Its ability to selectively inhibit excitatory synaptic transmission without affecting other receptor subtypes sets it apart from other compounds .
Propiedades
Fórmula molecular |
C8H6N4Na2O6 |
|---|---|
Peso molecular |
300.14 g/mol |
Nombre IUPAC |
disodium;6,7-dinitro-1,2,3,4-tetrahydroquinoxaline-2,3-diolate |
InChI |
InChI=1S/C8H6N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2,7-10H;;/q-2;2*+1 |
Clave InChI |
XNOTUUMPMDZBLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(C(N2)[O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



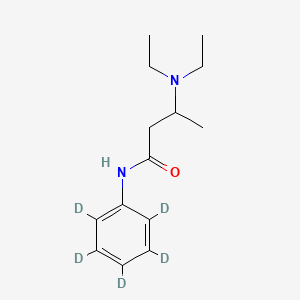
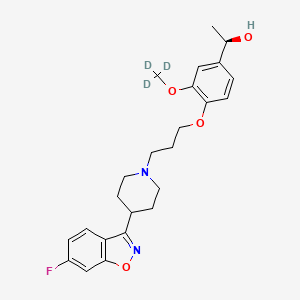
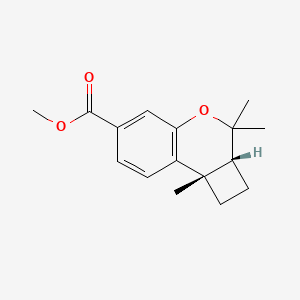
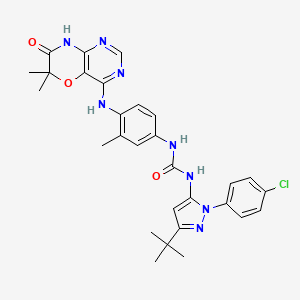
![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
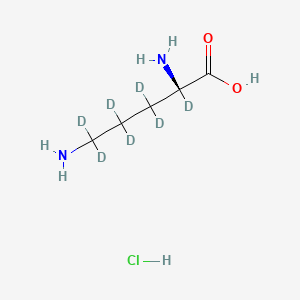
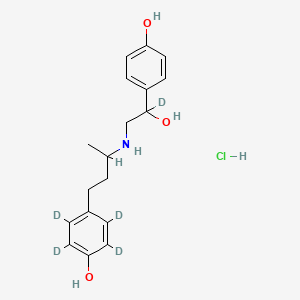

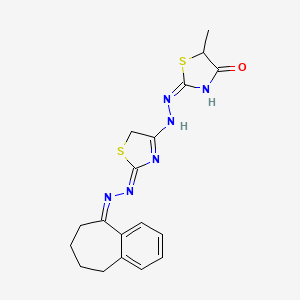
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
